molecular formula C18H16NO4- B14305526 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate CAS No. 125879-00-7

7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate

Cat. No.: B14305526
CAS No.: 125879-00-7
M. Wt: 310.3 g/mol
InChI Key: NYKDZWDLFSDERX-UHFFFAOYSA-M
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Description

7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a methoxy group at the 7th position, a methoxyphenyl group at the 3rd position, and a methyl group at the 1st position. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid.

    Coupling Reaction: The key step involves a Suzuki-Miyaura coupling reaction between 7-methoxy-4-oxo-1,4-dihydroquinoline and 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran at elevated temperatures.

    Methylation: The resulting intermediate is then subjected to methylation using methyl iodide in the presence of a base such as sodium hydride to introduce the methyl group at the 1st position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine and chlorinating agents are employed for substitution reactions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-olate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.

    Pathways: It modulates signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-7-methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one

Properties

CAS No.

125879-00-7

Molecular Formula

C18H16NO4-

Molecular Weight

310.3 g/mol

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-1-methyl-2-oxoquinolin-4-olate

InChI

InChI=1S/C18H17NO4/c1-19-15-10-13(23-3)8-9-14(15)17(20)16(18(19)21)11-4-6-12(22-2)7-5-11/h4-10,20H,1-3H3/p-1

InChI Key

NYKDZWDLFSDERX-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=C(C1=O)C3=CC=C(C=C3)OC)[O-]

Origin of Product

United States

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